N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide
Description
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-N'-(2-methoxy-5-methylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5/c1-13-8-9-17(26-2)15(10-13)23-21(25)20(24)22-12-19(27-3)18-11-14-6-4-5-7-16(14)28-18/h4-11,19H,12H2,1-3H3,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBPSHORSRLDRFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC(C2=CC3=CC=CC=C3O2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-N’-(2-methoxy-5-methylphenyl)ethanediamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boron reagent with a halide under palladium catalysis, providing a versatile route to synthesize complex organic molecules.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction conditions to ensure high yield and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures to scale up the process efficiently .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-N’-(2-methoxy-5-methylphenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds .
Scientific Research Applications
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-N’-(2-methoxy-5-methylphenyl)ethanediamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-N’-(2-methoxy-5-methylphenyl)ethanediamide involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with various biological targets, potentially inhibiting enzymes or modulating receptor activity . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Ethanediamides and Sulfonamides
Key Differences in Bioactivity and Solubility
Benzofuran vs. Indole/Piperazine Moieties: The target compound’s benzofuran group may enhance π-π stacking interactions in protein binding compared to Analog 1’s indole-piperazine system, which is more polar and likely targets neurotransmitter receptors .
Ethanediamide vs. Sulfonamide Backbones: Ethanediamides (target compound, Analog 1) exhibit dual hydrogen-bonding sites, favoring interactions with enzymes or receptors. In contrast, sulfonamides (Analog 2) are often associated with antimicrobial activity due to their structural mimicry of p-aminobenzoic acid .
Agrochemical vs. Pharmaceutical Potential: The trifluoromethyl and pyridine groups in Analog 3 (diflufenican) confer herbicidal activity by inhibiting carotenoid biosynthesis. The target compound lacks these substituents, suggesting divergent applications .
Physicochemical Properties (Hypothetical Analysis)
| Property | Target Compound | Analog 1 | Analog 2 |
|---|---|---|---|
| Molecular Weight | ~400–420 g/mol* | 522.44 g/mol | 327.78 g/mol |
| LogP (Predicted) | ~3.2 (moderate lipo) | ~2.8 (polar due to piperazine) | ~2.5 (polar sulfonamide) |
| Hydrogen Bond Donors | 2 | 2 | 1 |
| Hydrogen Bond Acceptors | 6 | 8 | 5 |
*Estimated based on structural analogs .
Biological Activity
Chemical Structure and Properties
The compound can be represented by the following structural formula:
This structure features a benzofuran moiety, which is known for its diverse biological activities including anti-inflammatory and antioxidant properties. The methoxy and methyl groups contribute to its lipophilicity, potentially enhancing its ability to penetrate biological membranes.
Anticancer Properties
Research indicates that compounds with similar structures to N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide exhibit significant anticancer properties. For instance, studies have shown that benzofuran derivatives can inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer cells. The mechanism often involves the induction of apoptosis and modulation of key signaling pathways such as the PI3K/Akt pathway .
Anti-inflammatory Effects
Benzofuran derivatives are also noted for their anti-inflammatory effects. The compound may inhibit the production of pro-inflammatory cytokines and reduce the activation of NF-kB, a key transcription factor in inflammation . This suggests potential applications in treating inflammatory diseases.
Neuroprotective Activity
Emerging studies suggest that this compound may possess neuroprotective properties. Similar benzofuran compounds have been shown to protect neuronal cells from oxidative stress and apoptosis, indicating a potential role in neurodegenerative diseases such as Alzheimer's .
Case Studies
- Breast Cancer Cell Lines : A study evaluated the effects of benzofuran derivatives on MCF-7 breast cancer cells. Results indicated a dose-dependent inhibition of cell growth with IC50 values suggesting significant potency compared to standard chemotherapeutics .
- Inflammation Models : In vivo models of inflammation demonstrated that administration of benzofuran derivatives led to reduced edema and lower levels of inflammatory markers in serum, supporting their use as anti-inflammatory agents .
- Neuroprotection in Animal Models : Research involving animal models of neurodegeneration showed that treatment with benzofuran compounds resulted in improved cognitive function and reduced neuronal loss, highlighting their therapeutic potential for neurodegenerative disorders .
Table 1: Summary of Biological Activities
Pharmacokinetics
Understanding the pharmacokinetics of N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide is crucial for its therapeutic application. Preliminary studies suggest moderate absorption with a half-life suitable for once-daily dosing in clinical settings.
Toxicology
Toxicological assessments indicate that while the compound exhibits promising biological activity, further studies are necessary to evaluate its safety profile comprehensively. Initial findings suggest low acute toxicity, but chronic exposure effects remain to be fully elucidated.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to synthesize N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide, and what reaction parameters are critical for yield optimization?
- Answer : The compound can be synthesized via condensation reactions. For example, describes a protocol using potassium carbonate in DMF as a base, with chloroacetylated intermediates and TLC monitoring for reaction completion . Alternative routes (e.g., oxidative coupling in ) utilize hexafluoropropan-2-ol as a solvent and DDQ as an oxidant under ambient conditions. Key parameters include solvent polarity (DMF vs. fluorinated alcohols), stoichiometric ratios (e.g., 1.5 mol equivalents of intermediates in ), and reaction time (24–48 hours). Purification often involves precipitation with water or column chromatography .
Q. Which analytical techniques are recommended for confirming structural integrity and purity during synthesis?
- Answer :
- TLC : Monitors reaction progress (e.g., solvent systems in ) .
- NMR/IR : Confirms functional groups (e.g., methoxy and benzofuran moieties in ). ¹H NMR chemical shifts for methoxy groups typically appear at δ 3.2–3.8 ppm .
- HPLC : Assesses purity and detects impurities (e.g., reports impurity thresholds ≤0.5% using HPLC) .
Q. What preliminary biological assays are suitable for evaluating the compound’s pharmacological potential?
- Answer : In vitro assays (e.g., enzyme inhibition or receptor binding) and in vivo models (e.g., hypoglycemic activity in rodents, as in ) are common. For example, highlights anti-inflammatory or anticancer activity screening using cell viability assays (e.g., MTT) . Dose-response curves and toxicity studies (e.g., LD50 in mice) are critical for early-stage validation .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR/IR discrepancies) during structural characterization?
- Answer :
- Multi-technique validation : Cross-validate NMR (¹H, ¹³C) with IR and HRMS (as in ) .
- Impurity profiling : Use HPLC-MS ( ) to identify by-products that may distort spectral data. For instance, lists impurities like N-formamide derivatives that could overlap with target signals .
- Computational modeling : Compare experimental shifts with DFT-calculated spectra to resolve ambiguities.
Q. What strategies minimize by-product formation during the synthesis of ethanediamide derivatives?
- Answer :
- Stoichiometric control : Use excess nucleophilic agents (e.g., 1.5 mol equivalents in ) to drive reactions to completion .
- Catalyst optimization : Employ selective catalysts (e.g., DDQ in ) to reduce side reactions .
- Temperature modulation : Lower temperatures (–40°C in ) suppress thermally activated side pathways .
Q. How do structural modifications (e.g., methoxy or benzofuran substitution) impact biological activity and pharmacokinetics?
- Answer :
- Methoxy groups : Enhance metabolic stability ( shows hypoglycemic activity retention with methoxy substituents) .
- Benzofuran moiety : Increases lipophilicity, improving blood-brain barrier penetration (analogous to ’s thiophene derivatives) .
- Structure-activity relationship (SAR) studies : Systematic substitution (e.g., replacing methoxy with hydroxyl groups) and in vitro ADMET profiling (e.g., microsomal stability assays) are recommended.
Q. What methodologies are effective for impurity profiling and setting acceptance criteria in pharmaceutical-grade synthesis?
- Answer :
- HPLC-DAD/ELSD : Quantifies impurities (e.g., sets a total impurity limit of 0.5%) .
- Reference standards : Use USP/Ph.Eur. guidelines for threshold identification (e.g., ≤0.1% for individual impurities in ) .
- Forced degradation studies : Expose the compound to heat, light, and hydrolysis to identify degradation pathways (e.g., methoxy group oxidation).
Data Contradiction Analysis
Q. How should researchers address conflicting bioactivity data between in vitro and in vivo studies?
- Answer :
- Pharmacokinetic factors : Assess bioavailability differences (e.g., poor absorption in rodents despite in vitro potency, as seen in ’s hypoglycemic studies) .
- Metabolite profiling : Identify active metabolites (e.g., hydroxylated derivatives) via LC-MS.
- Dose recalibration : Adjust in vivo doses based on plasma concentration data to align with in vitro IC50 values.
Q. Why might synthetic yields vary significantly across reported protocols, and how can reproducibility be improved?
- Answer :
- Solvent purity : DMF quality () affects reaction kinetics .
- Catalyst batch variability : Trace metal content in catalysts (e.g., DDQ in ) impacts oxidative coupling efficiency .
- Standardized reporting : Publish detailed protocols (e.g., stirring rate, drying methods for intermediates) to mitigate variability.
Methodological Recommendations
- Synthetic protocols : Prioritize anhydrous conditions and inert atmospheres for moisture-sensitive steps () .
- Analytical validation : Use USP-compliant methods for impurity testing ( ) .
- Biological assays : Include positive controls (e.g., metformin for hypoglycemic studies in ) to benchmark activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
